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Compound of Interest

Compound Name: 3-Aminoazepan-2-one

Cat. No.: B099726

An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of 3-
Aminoazepan-2-one

Abstract

3-Aminoazepan-2-one, also known as 3-amino-g-caprolactam, is a chiral cyclic f-amino acid
derivative of significant interest in synthetic and medicinal chemistry. As the e-lactam of lysine,
it serves as a valuable building block for complex molecules and has been explored as an
intermediate in the bio-based production of e-caprolactam.[1] The core of its chemical utility and
biological relevance lies in its stereochemistry. The presence of a chiral center at the C3
position gives rise to two distinct, non-superimposable enantiomers: (R)- and (S)-3-
aminoazepan-2-one.[2] These enantiomers can exhibit profoundly different biological
activities, pharmacokinetic profiles, and toxicological properties, making stereochemical control
paramount in its application, particularly in drug development.[2][3] This guide provides a
comprehensive technical overview of the structural isomers and stereochemistry of 3-
aminoazepan-2-one, detailing synthesis and resolution strategies, analytical characterization
techniques, and the fundamental impact of chirality on its biological function.

Introduction to 3-Aminoazepan-2-one

3-Aminoazepan-2-one is a seven-membered lactam ring with an amino group substituent at
the alpha-position relative to the carbonyl group. Its structure is derived from the intramolecular
condensation of the amino acid lysine.[4] This relationship to a fundamental biological building
block underpins its significance and synthetic accessibility.
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Nomenclature and Chemical Identity

Systematic IUPAC Name: 3-aminoazepan-2-one[4]

Aminohexahydro-2H-azepin-2-one, Lysine lactam.[1][4]

Molecular Formula: CeH12N20[4]

Molecular Weight: 128.17 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical data for 3-aminoazepan-2-one and its individual

enantiomers is presented below.

Common Synonyms: 3-Amino-g-caprolactam, DL-a-Amino-g-caprolactam, 3-

Racemic ) (R)-
Property . (S)-Enantiomer . Reference(s)
Mixture Enantiomer
CAS Number 671-42-1 21568-87-6 28957-33-7 [1]
White to pale
Appearance yellow crystalline  Solid Solid [1][5]
solid
Melting Point 77 °C 97-101 °C Not specified [11061[7]
162-172 °C (at
- _ 315.1°C (at 760  315.1 °C (at 760
Boiling Point reduced [1][e118]
mmHg) mmHg)
pressure)
Density Not specified 1.031 g/cm3 1.031 g/cm3 [6][8]
Soluble in
] Aqueous Acid
Soluble in water, )
N ] (Slightly), DMSO N
Solubility sparingly soluble ) Not specified [1][6]
. (Slightly),
in ethanol
Methanol
(Slightly)
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Isomerism in 3-Aminoazepan-2-one

Isomerism describes the existence of different compounds with the same molecular formula but
distinct arrangements of atoms. For 3-aminoazepan-2-one, both constitutional and
stereoisomerism are relevant, with the latter being of far greater practical importance.

Constitutional (Structural) Isomerism

Constitutional isomers have the same molecular formula (CeH12N20) but differ in the
connectivity of their atoms. While the 3-amino isomer is the most studied due to its direct
synthetic link to lysine, other positional isomers are theoretically possible, where the amino
group is attached to a different carbon atom of the azepan-2-one ring (e.g., 4-amino, 5-amino,
6-amino, or 7-aminoazepan-2-one). Each of these isomers would be a unique compound with
distinct physical and chemical properties. The positional difference of a functional group can
lead to vastly different biological profiles, as seen in other classes of molecules.[9]
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Positional isomers of aminoazepan-2-one.
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Stereoisomerism: The Critical Axis of Activity

Stereoisomers have the same atomic connectivity but differ in the three-dimensional
arrangement of atoms in space. The carbon atom at position 3 (C3) of 3-aminoazepan-2-one
is bonded to four different groups (a hydrogen atom, an amino group, the C2 carbonyl carbon,
and the C4 methylene carbon), making it a chiral center. This chirality gives rise to a pair of
enantiomers.

e (S)-3-aminoazepan-2-one
¢ (R)-3-aminoazepan-2-one

Enantiomers are non-superimposable mirror images of each other. They have identical physical
properties (melting point, boiling point, solubility) in an achiral environment but differ in their
interaction with plane-polarized light (optical activity) and, most importantly, in their interactions
with other chiral molecules, such as biological receptors and enzymes.[10]

(S)-3-aminoazepan-2-one

S _isomer

(R)-3-dminoazepan-2-one
|

R_isomer

Click to download full resolution via product page

Enantiomers of 3-aminoazepan-2-one.
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The Impact of Stereochemistry on Biological
Activity

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug
development. Since biological systems are inherently chiral—composed of L-amino acids, D-
sugars, and stereospecific receptors and enzymes—they interact differently with the
enantiomers of a chiral drug. One enantiomer (the eutomer) may be responsible for the desired
therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause
undesirable or toxic effects.[11]

For 3-aminoazepan-2-one, this principle is clearly demonstrated by its use in targeted
synthesis. The (S)-enantiomer is specifically utilized as a chiral intermediate for the synthesis of
bioactive compounds like bengamide E analogs and the antibacterial agent capuramycin.[6]
This implies that the stereochemistry of the final product, which is dictated by the (S)-
configuration of the starting lactam, is crucial for its biological function. The choice to use a
single enantiomer prevents the formation of a mixture of diastereomers in subsequent steps,
which would be difficult to separate and could contain inactive or harmful byproducts.[3][12]

Synthesis and Resolution Strategies

The production of stereochemically pure 3-aminoazepan-2-one requires specific synthetic or
separation methodologies. Most conventional syntheses yield a racemic mixture, which must
then be resolved into its constituent enantiomers.

Synthesis of Racemic 3-Aminoazepan-2-one

A common laboratory-scale synthesis involves the nitration of e-caprolactam followed by
catalytic hydrogenation.[1]

Protocol: Synthesis of Racemic 3-Amino-¢-caprolactam
o Step 1: Nitration of e-Caprolactam.

o g-Caprolactam is reacted with a nitrating agent (e.g., nitronium tetrafluoroborate or nitric
acid in a suitable solvent system). This reaction introduces a nitro group (-NO2) at the C3
position.
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o Causality: The position adjacent to the carbonyl group is activated for electrophilic
substitution. Careful control of reaction conditions is necessary to avoid side reactions and
ensure regioselectivity.

e Step 2: Hydrogenation of 3-Nitro-g-caprolactam.

o The resulting 3-nitro-g-caprolactam is dissolved in a suitable solvent (e.g., ethanol or
methanol).

o A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added
to the solution.

o The mixture is subjected to a high pressure of hydrogen gas (Hz) in a hydrogenation
apparatus and heated.[1]

o Causality: The catalyst facilitates the reduction of the nitro group to a primary amine group
(-NH2), yielding racemic 3-amino-g-caprolactam. The reaction is monitored until hydrogen
uptake ceases.

o Step 3: Isolation and Purification.
o The catalyst is removed by filtration.
o The solvent is removed under reduced pressure (rotary evaporation).

o The crude product is purified, typically by recrystallization, to yield the final racemic
product.

Resolution of Enantiomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is
the most powerful and widely used technique for both the analytical quantification and
preparative separation of enantiomers.[13]

Principle of Chiral HPLC

The core of this technique is the CSP, which is itself chiral. When a racemic mixture passes
through the column, the two enantiomers form transient, diastereomeric complexes with the
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chiral selector of the CSP.[14] Because diastereomers have different physical properties, these
complexes have different interaction energies. One enantiomer will bind more strongly to the
CSP and thus be retained longer, while the other will bind less strongly and elute earlier,
achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose)
are particularly effective for a wide range of chiral compounds, including amino acid derivatives.
[15][16][17]

Input
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Y
_ Detector
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General workflow for chiral HPLC separation.

Protocol: Analytical Chiral HPLC Separation

o Objective: To determine the enantiomeric purity or ratio of a sample of 3-aminoazepan-2-
one.

e Instrumentation: A standard HPLC system equipped with a pump, autosampler, column
thermostat, and a UV-Vis detector.

e Materials & Reagents:
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o Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® 1G-3 column
(immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).[13]

o Mobile Phase: A mixture of HPLC-grade solvents, such as
hexane/isopropanol/diethylamine or a polar organic mobile phase. The exact ratio must be
optimized to achieve baseline separation.

o Sample: 3-aminoazepan-2-one dissolved in the mobile phase at a low concentration
(e.g., 1 mg/mL).

e Procedure:

o System Equilibration: The column is equilibrated with the mobile phase at a constant flow
rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.

o Injection: A small, precise volume of the sample (e.g., 10 uL) is injected onto the column.

o Elution & Detection: The enantiomers are separated as they travel through the column.
The detector monitors the column effluent at a specific wavelength (e.g., 210 nm, where
the amide chromophore absorbs).

o Data Analysis:

o A chromatogram is generated, showing two separate peaks corresponding to the (R)- and
(S)-enantiomers.

o The retention time (t_R) for each peak is recorded.
o The area under each peak is integrated.

o Enantiomeric Excess (ee %): The purity of the sample is calculated using the formula: ee
% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of 3-aminoazepan-
2-one after synthesis.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the carbon-hydrogen framework of the molecule. The *H NMR spectrum
would show characteristic signals for the protons on the ring, the N-H protons of the amide
and amine, and the C-H proton at the chiral center.[4]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The
spectrum of 3-aminoazepan-2-one would show characteristic absorption bands for the N-H
stretching of the amine and amide groups, and a strong absorption for the C=0 stretching of
the lactam carbonyl.

e Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its
elemental composition. The exact mass can be determined using high-resolution mass
spectrometry (HRMS).[4]

Conclusion and Future Outlook

3-Aminoazepan-2-one is a molecule whose chemical identity and utility are defined by its
stereochemistry. The C3 chiral center gives rise to (R) and (S) enantiomers with potentially
distinct biological fates. While racemic synthesis is straightforward, the production of single
enantiomers—critical for applications in drug discovery and asymmetric synthesis—relies on
effective resolution techniques like chiral HPLC or complex enantioselective synthetic routes.[1]
[6] The continued interest in this molecule, particularly as a bio-renewable chemical
intermediate, will drive further innovation in efficient and scalable methods for its
stereoselective synthesis and separation. A deeper investigation into the biological activities of
both the (R)- and (S)-enantiomers, as well as other unexplored positional isomers, could unveil
new therapeutic or industrial applications for this versatile chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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